Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide
Brand Name: Vulcanchem
CAS No.: 70381-75-8
VCID: VC20825482
InChI: InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
SMILES: CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Molecular Formula: C12H14BrCl2N3O2
Molecular Weight: 383.07 g/mol

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

CAS No.: 70381-75-8

Cat. No.: VC20825482

Molecular Formula: C12H14BrCl2N3O2

Molecular Weight: 383.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide - 70381-75-8

Specification

CAS No. 70381-75-8
Molecular Formula C12H14BrCl2N3O2
Molecular Weight 383.07 g/mol
IUPAC Name ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
Standard InChI Key UIACKXKZPDPMBY-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Canonical SMILES CCOC(=O)C[N+]1=C(NC2=C(C1)C(=C(C=C2)Cl)Cl)N.[Br-]

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide belongs to the quinazoline class of heterocyclic compounds, featuring a complex structure with multiple functional groups. The molecular architecture consists of a quinazoline core with dichlorination at positions 5 and 6, an imino group at position 2, and an ethyl acetate moiety attached to the nitrogen at position 3, existing as a hydrobromide salt.

Chemical Identification Parameters

The compound is identified through several standard chemical parameters that allow precise characterization in analytical settings. These identification markers are essential for quality control applications and pharmaceutical impurity profiling. The compound has well-established chemical identifiers as presented in Table 1.

Table 1: Chemical Identity and Properties of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

ParameterValue
CAS Number70381-75-8
Molecular FormulaC₁₂H₁₄BrCl₂N₃O₂
Molecular Weight383.07 g/mol
IUPAC Nameethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Standard InChIInChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
Standard InChIKeyUIACKXKZPDPMBY-UHFFFAOYSA-N
SMILES NotationCCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Canonical SMILESCCOC(=O)C[N+]1=C(NC2=C(C1)C(=C(C=C2)Cl)Cl)N.[Br-]

The chemical structure features several key functional groups that contribute to its chemical behavior and analytical profile. The quinazoline core provides a rigid heterocyclic scaffold, while the dichloro substitution pattern affects electronic distribution and lipophilicity. The ethyl acetate side chain introduces ester functionality, and the hydrobromide salt formation influences solubility and stability characteristics.

Structural Characterization

Spectroscopic analysis plays a crucial role in confirming the structure of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide. While specific spectral data for this exact compound is limited in the search results, related quinazolinone compounds exhibit characteristic spectroscopic features that can be extrapolated to this structure:

  • IR spectroscopy typically shows characteristic absorption bands for the carbonyl group (C=O) from the ester functionality, C-N bonds, and aromatic C=C stretching vibrations

  • Mass spectrometry would demonstrate a molecular ion peak around m/z 383, with an isotopic pattern characteristic of compounds containing both bromine and chlorine atoms

  • The compound would display NMR signals consistent with aromatic protons, methylene groups, and the ethyl ester moiety

Pharmaceutical Relevance and Applications

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide serves specific functions in pharmaceutical research and development, particularly in analytical chemistry and quality control processes.

Role as a Pharmaceutical Reference Standard

Production and Supply Considerations

The production and supply of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide are subject to specific considerations that affect its availability and handling requirements.

Manufacturing Specifications

Structural Relationship to Other Quinazoline Derivatives

The quinazoline scaffold found in Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse pharmacological activities.

Quinazoline Scaffold in Pharmaceutical Research

Quinazoline-based compounds have been extensively studied and developed for various therapeutic applications. These include:

  • Anticancer agents targeting kinase inhibition

  • Antimicrobial compounds with activity against various pathogens

  • Anti-inflammatory agents modulating various inflammatory pathways

  • Central nervous system active compounds with diverse neurological effects

The specific substitution pattern in Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide, particularly the 5,6-dichloro substitution and the ethyl acetate side chain, contributes to its unique chemical properties and analytical utility in pharmaceutical analysis.

The primary analytical application of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide is as a reference standard in pharmaceutical quality control, particularly for Anagrelide-containing formulations.

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly employed for the analysis of pharmaceutical impurities such as this compound. Typical analytical parameters might include:

  • Reversed-phase HPLC with UV detection at wavelengths appropriate for quinazoline chromophores

  • Mass spectrometric detection for increased sensitivity and specificity

  • Gradient elution methods optimized for separation of structurally similar impurities

  • System suitability criteria including resolution, tailing factor, and signal-to-noise ratio

These analytical methods enable the detection, identification, and quantification of the compound at trace levels in pharmaceutical formulations, contributing to comprehensive impurity profiling and quality assurance.

Spectroscopic Identification

Complementary spectroscopic techniques provide additional confirmation of the compound's identity and purity:

  • IR spectroscopy for functional group identification

  • NMR spectroscopy for structural elucidation

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for chromophore characterization

The combined application of these analytical techniques ensures robust identification and characterization of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide in pharmaceutical analysis and quality control settings.

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